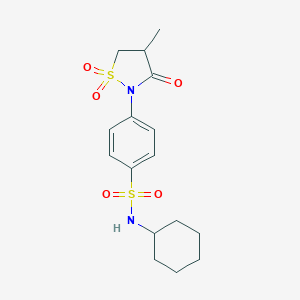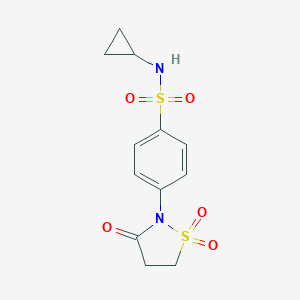![molecular formula C20H17ClO5 B241060 2-{[2-(2-chlorophenyl)-6,7-dimethyl-4-oxo-4H-chromen-3-yl]oxy}propanoic acid](/img/structure/B241060.png)
2-{[2-(2-chlorophenyl)-6,7-dimethyl-4-oxo-4H-chromen-3-yl]oxy}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(2-chlorophenyl)-6,7-dimethyl-4-oxo-4H-chromen-3-yl]oxy}propanoic acid, also known as CDCP, is a novel compound with potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 2-{[2-(2-chlorophenyl)-6,7-dimethyl-4-oxo-4H-chromen-3-yl]oxy}propanoic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and metastasis. 2-{[2-(2-chlorophenyl)-6,7-dimethyl-4-oxo-4H-chromen-3-yl]oxy}propanoic acid has also been shown to activate the immune system, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
2-{[2-(2-chlorophenyl)-6,7-dimethyl-4-oxo-4H-chromen-3-yl]oxy}propanoic acid has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 2-{[2-(2-chlorophenyl)-6,7-dimethyl-4-oxo-4H-chromen-3-yl]oxy}propanoic acid has also been shown to reduce oxidative stress and increase antioxidant enzyme activity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{[2-(2-chlorophenyl)-6,7-dimethyl-4-oxo-4H-chromen-3-yl]oxy}propanoic acid in lab experiments is its potential anti-cancer and anti-inflammatory properties. However, one limitation is that the mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal dosage and administration route for 2-{[2-(2-chlorophenyl)-6,7-dimethyl-4-oxo-4H-chromen-3-yl]oxy}propanoic acid.
Orientations Futures
There are several future directions for research on 2-{[2-(2-chlorophenyl)-6,7-dimethyl-4-oxo-4H-chromen-3-yl]oxy}propanoic acid. One direction is to further explore its anti-cancer and anti-inflammatory properties in animal models and human clinical trials. Another direction is to investigate the potential use of 2-{[2-(2-chlorophenyl)-6,7-dimethyl-4-oxo-4H-chromen-3-yl]oxy}propanoic acid in combination with other anti-cancer agents. Additionally, more research is needed to determine the optimal dosage and administration route for 2-{[2-(2-chlorophenyl)-6,7-dimethyl-4-oxo-4H-chromen-3-yl]oxy}propanoic acid.
Méthodes De Synthèse
2-{[2-(2-chlorophenyl)-6,7-dimethyl-4-oxo-4H-chromen-3-yl]oxy}propanoic acid can be synthesized using a multistep process that involves the reaction of 2-hydroxypropanoic acid with 2-chlorobenzaldehyde to form a chalcone intermediate. The chalcone intermediate is then reacted with 3-acetyl-6,7-dimethyl-4H-chromen-4-one in the presence of a base to form 2-{[2-(2-chlorophenyl)-6,7-dimethyl-4-oxo-4H-chromen-3-yl]oxy}propanoic acid.
Applications De Recherche Scientifique
2-{[2-(2-chlorophenyl)-6,7-dimethyl-4-oxo-4H-chromen-3-yl]oxy}propanoic acid has been shown to have potential applications in scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-metastatic properties. 2-{[2-(2-chlorophenyl)-6,7-dimethyl-4-oxo-4H-chromen-3-yl]oxy}propanoic acid has been shown to inhibit the growth of cancer cells and prevent the spread of cancer to other parts of the body. It has also been shown to reduce inflammation and oxidative stress in animal models.
Propriétés
Nom du produit |
2-{[2-(2-chlorophenyl)-6,7-dimethyl-4-oxo-4H-chromen-3-yl]oxy}propanoic acid |
|---|---|
Formule moléculaire |
C20H17ClO5 |
Poids moléculaire |
372.8 g/mol |
Nom IUPAC |
2-[2-(2-chlorophenyl)-6,7-dimethyl-4-oxochromen-3-yl]oxypropanoic acid |
InChI |
InChI=1S/C20H17ClO5/c1-10-8-14-16(9-11(10)2)26-18(13-6-4-5-7-15(13)21)19(17(14)22)25-12(3)20(23)24/h4-9,12H,1-3H3,(H,23,24) |
Clé InChI |
YSNGWXLFGHHFDO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C2C(=C1)C(=O)C(=C(O2)C3=CC=CC=C3Cl)OC(C)C(=O)O)C |
SMILES canonique |
CC1=CC2=C(C=C1C)OC(=C(C2=O)OC(C)C(=O)O)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-[(4-chlorophenyl)sulfonyl]-2-(3-pyridinyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B240992.png)

![4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B240994.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B240996.png)

![2-{1,1-dioxido-4-[2-oxo-2-(3-toluidino)ethyl]tetrahydro-3-thienyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B241001.png)



![2-methoxy-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B241013.png)
![2-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B241016.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241038.png)